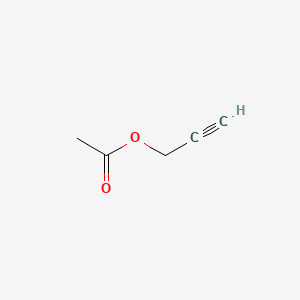

Propargyl acetate

描述

Propargyl acetate is an organic compound with the molecular formula C₅H₆O₂. It is an ester derived from propargyl alcohol and acetic acid. This compound is characterized by the presence of a propargyl group (a carbon-carbon triple bond) attached to an acetate group. This compound is a versatile intermediate in organic synthesis and is used in various chemical reactions and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Propargyl acetate can be synthesized through the esterification of propargyl alcohol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to optimize the reaction conditions and increase the yield. The process involves the continuous feeding of propargyl alcohol and acetic acid into the reactor, along with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor to prevent the formation of by-products.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles. For example, the reaction with sodium azide can produce propargyl azide.

Oxidation Reactions: this compound can be oxidized to form propargyl aldehyde or propargyl ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form propargyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Major Products Formed:

Substitution: Propargyl azide, propargyl cyanide.

Oxidation: Propargyl aldehyde, propargyl ketone.

Reduction: Propargyl alcohol.

科学研究应用

Medicinal Chemistry

Anti-Tuberculosis Activity

Propargyl acetate derivatives have been synthesized and evaluated for their anti-tuberculosis properties. A study focused on the design of eight novel this compound derivatives that were tested against Mycobacterium tuberculosis (Mtb). The results indicated that certain derivatives exhibited significant inhibitory activity against Mtb, highlighting their potential as novel anti-tubercular agents. Specifically, compounds 11, 12, 15, 17, and 18 showed promising activity against M. bovis .

Organic Synthesis

Carboxylation Reactions

Propargyl acetates can be converted into carboxylic acids under mild conditions using cobalt catalysts. A study demonstrated the carboxylation of various propargyl acetates with carbon dioxide at room temperature, yielding high isolated yields of the corresponding carboxylic acids. The effectiveness of different catalysts was evaluated, showing that cobalt complexes significantly enhanced the reaction efficiency .

| Catalyst | Yield (%) | Comments |

|---|---|---|

| CoI2(phen) | High | Effective for secondary alcohol-derived acetates |

| NiBr2(bpy) | Low | Not efficient |

| CoI2(bpy) | Moderate | Good for tertiary alcohol-derived acetates |

Catalysis

Hydration Reactions

In a significant advancement in organic synthesis, propargyl acetates have been utilized in gold-catalyzed hydration reactions. This process led to the successful synthesis of actinopolymorphol B, demonstrating the utility of this compound as a key intermediate in complex natural product synthesis .

Propargylic Substitution Reactions

this compound plays a crucial role in propargylic substitution reactions, which have gained attention for their ability to facilitate nucleophilic displacement. Recent advancements have highlighted the use of various Lewis acid and transition metal catalysts to enhance these reactions. The nucleophilic character of the alkyne moiety allows for diverse synthetic transformations .

Case Studies

Case Study: Synthesis of Natural Products

The application of this compound in synthesizing natural products has been exemplified by its use in the hydration reaction leading to actinopolymorphol B. The process involved the regioselective hydration of this compound under gold catalysis, showcasing its effectiveness in complex molecule construction .

Case Study: Development of Anti-Tubercular Agents

A detailed investigation into the anti-tubercular potential of this compound derivatives resulted in several promising candidates for further development as therapeutic agents against tuberculosis. The structure-activity relationship (SAR) studies provided insights into how modifications to the this compound structure could enhance biological activity .

作用机制

The mechanism of action of propargyl acetate involves its ability to undergo nucleophilic substitution and addition reactions. The propargyl group, with its carbon-carbon triple bond, is highly reactive and can participate in various chemical transformations. The acetate group can be easily replaced by other nucleophiles, making this compound a versatile intermediate in organic synthesis. The compound can also form complexes with transition metals, which can further enhance its reactivity and facilitate catalytic reactions.

相似化合物的比较

Propargyl acetate can be compared with other similar compounds such as propargyl alcohol, propargyl bromide, and propargyl chloride. These compounds share the propargyl group but differ in their functional groups and reactivity.

Propargyl Alcohol: Contains a hydroxyl group instead of an acetate group. It is less reactive in nucleophilic substitution reactions but can undergo oxidation and reduction reactions.

Propargyl Bromide: Contains a bromine atom instead of an acetate group. It is more reactive in nucleophilic substitution reactions due to the presence of the bromine leaving group.

Propargyl Chloride: Similar to propargyl bromide but with a chlorine atom. It is also highly reactive in nucleophilic substitution reactions.

Uniqueness of this compound: this compound is unique due to its combination of the propargyl group and the acetate group, which allows it to participate in a wide range of chemical reactions. Its versatility as an intermediate in organic synthesis makes it a valuable compound in both research and industrial applications.

生物活性

Propargyl acetate is an organic compound that has garnered attention for its diverse biological activities, particularly in the context of drug development and synthetic chemistry. This article explores the biological activity of this compound, focusing on its potential as an anti-tubercular agent, its role in synthetic methodologies, and its interactions with various biological systems.

1. Overview of this compound

This compound (chemical formula: C₄H₄O₂) is an acetylenic compound featuring a propargyl group attached to an acetate moiety. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

2.1 Anti-Tubercular Activity

Research has highlighted the anti-tubercular potential of this compound derivatives. A study synthesized several this compound derivatives and evaluated their efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The results indicated that certain derivatives exhibited significant anti-tubercular activity, suggesting their potential as novel therapeutic agents.

Key Findings:

- Compounds Evaluated: Eight this compound derivatives were synthesized and tested.

- Activity Results: Compounds 11, 12, 15, 17, and 18 demonstrated promising activity against M. bovis and were characterized for further development into anti-tubercular drugs .

- Mechanism of Action: The study suggested that structural modifications in the propargyl group could enhance biological activity, emphasizing the importance of hydrophobicity and functional group positioning .

2.2 Synthesis and Chemical Reactions

This compound serves as an important precursor in various synthetic pathways, including:

- Borylation Reactions: An iron-catalyzed borylation method utilizing propargylic acetates has been developed to synthesize allenylboronates, showcasing its utility in creating complex molecules .

- Hydration Reactions: Gold-catalyzed hydration of propargyl acetates has been employed to synthesize actinopolymorphol B, illustrating its role in natural product synthesis .

- Carboxylation Reactions: Propargyl acetates have been successfully converted to carboxylic acids under mild conditions, expanding their applicability in organic synthesis .

Case Study 1: Synthesis of Anti-Tubercular Agents

A comprehensive study focused on synthesizing a series of this compound derivatives aimed at combating tuberculosis. The research involved:

- Synthesis Methodology: Utilizing various acid anhydrides with propargyl alcohols under acidic conditions.

- Biological Evaluation: The synthesized compounds were subjected to anti-tuberculosis testing against both drug-sensitive and multidrug-resistant strains.

| Compound | Activity Against Mtb (MIC µg/mL) |

|---|---|

| 3a | 125 |

| 3b | 100 |

| 3g | 75 |

| 11 | 3.87 |

| 12 | 5 |

The results indicated that some derivatives exhibited significantly lower Minimum Inhibitory Concentrations (MIC), highlighting their potential as effective anti-tubercular agents .

Case Study 2: Synthesis of Allenylboronates

In another study, researchers explored the iron-catalyzed borylation of propargylic acetates:

- Objective: To develop a straightforward method for synthesizing allenylboronates.

- Results: The reaction demonstrated high selectivity and efficiency, yielding products suitable for further functionalization.

4. Conclusion

This compound is a compound of considerable interest due to its biological activities and versatility in synthetic chemistry. Its derivatives show promise as anti-tubercular agents, with ongoing research aimed at elucidating their mechanisms of action and optimizing their structures for enhanced activity. Furthermore, its role in various chemical reactions underscores its significance as a building block in organic synthesis.

化学反应分析

Example Derivatives and Yields:

| Derivative | R<sup>1</sup> | R<sup>2</sup> | Yield (%) |

|---|---|---|---|

| 3a | H | CH<sub>3</sub> | 65 |

| 3b | CH<sub>3</sub> | C<sub>6</sub>H<sub>5</sub> | 72 |

| 3c | C<sub>2</sub>H<sub>5</sub> | CF<sub>3</sub> | 70 |

NMR data for 3a :

Gold-Catalyzed Hydration

Au(I) complexes promote Markovnikov-selective hydration of halo-substituted propargyl acetates via a water-assisted mechanism:

-

Mechanism :

-

1,5-exo-dig cycloaddition

-

Nucleophilic attack by H<sub>2</sub>O

-

Protodeauration and enol–keto tautomerization

-

-

Rate-determining step : Enol–keto tautomerization (ΔG<sup>‡</sup> = 24.3 kcal/mol) .

Iron-Catalyzed C–H Activation

Fe(II) catalysts enable annulation with benzamides under mild conditions:

-

Substrates : Propargyl acetates + benzamides

-

Conditions : Fe(acac)<sub>3</sub> (5 mol%), ZnBr<sub>2</sub>·TMEDA, 25°C

Cobalt-Catalyzed Carboxylation

CoI<sub>2</sub>(bpy) mediates carboxylation with CO<sub>2</sub> at ambient conditions:

-

Substrates : Propargyl acetates with bulky R<sup>1</sup> groups

Iron-Catalyzed Borylation

Fe(acac)<sub>3</sub> facilitates anti-S<sub>N</sub>2’ borylation with >85% chirality retention:

-

Substrates : Propargyl acetates + bis(pinacolato)diboron

Light-Promoted Radical Borylation

Visible light (390–400 nm) induces radical-based borylation:

Optimized Conditions Table:

| Entry | NHC-BH<sub>3</sub> (equiv) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | 2.0 | CH<sub>3</sub>CN | 57 |

| 9 | 2.0 | PhF | 65 |

| 19 | 5.0 | PhF | 78 |

Palladium-Catalyzed Stereospecific Substitutions

Pd(0) catalysts enable kinetic resolution of racemic propargyl acetates:

-

Reagents : Allylmetal reagents (e.g., Bpin, ZnEt)

Mechanistic Insights

属性

IUPAC Name |

prop-2-ynyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-3-4-7-5(2)6/h1H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZZXCJMFIGMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211757 | |

| Record name | 2-Propyn-1-ol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-09-8 | |

| Record name | 2-Propyn-1-ol, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-ol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyn-1-ol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propargyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Propargyl acetate?

A1: this compound has the molecular formula C5H6O2 and a molecular weight of 98.10 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: While specific spectroscopic data is not extensively discussed in the provided papers, this compound can be characterized using techniques like 1H NMR, 13C NMR, IR, and mass spectrometry. These techniques would reveal characteristic peaks associated with the alkyne, ester, and methylene groups present in the molecule.

Q3: How does the this compound molecule interact with transition metals like gold and platinum?

A3: this compound coordinates to transition metals like gold and platinum through its alkyne moiety. This coordination is often the initial step in various catalytic transformations. For example, the alkyne unit coordinates to the carbophilic transition-metal cation, initiating a cascade of reactions. []

Q4: What is the role of the neighboring carbonyl group in reactions involving this compound?

A4: The neighboring carbonyl group in this compound can play a crucial role in directing regioselectivity in certain reactions. For instance, it can assist in regioselective hydration by enabling a 1,5-exo-dig cycloaddition, leading to the Markovnikov product. [, ]

Q5: What is a common synthetic application of this compound in organic chemistry?

A5: this compound is frequently employed as a synthetic equivalent of α-diazoketones in the presence of transition metal catalysts like PtCl2 or AuCl3. []

Q6: How can this compound be used to synthesize allenes?

A6: this compound reacts with organoaluminum reagents in the presence of a palladium catalyst, leading to the formation of multi-substituted allenes. [, ] This palladium-catalyzed cross-coupling reaction offers a highly efficient and regioselective route to diverse allene derivatives.

Q7: Can this compound be used to synthesize α-fluoroenones? If so, what is the mechanism?

A7: Yes, this compound can be converted to α-fluoroenones via a gold-catalyzed rearrangement-fluorination cascade. [, ] This process likely involves a gold-mediated 3,3-sigma-tropic shift to form an allenyl acetate intermediate, followed by electrophilic fluorination.

Q8: How is this compound used in the synthesis of cyclopentenones?

A8: Alkenyl Propargyl acetates undergo [4+1] cycloaddition with carbon monoxide in the presence of a rhodium catalyst ([RhCl(CO)2]2) to yield cyclopentenones. [] This reaction demonstrates high diastereoselectivity when the this compound has a phenyl group with ortho-electron-withdrawing substituents.

Q9: Are there examples of this compound being used in cascade reactions?

A9: Yes, this compound can participate in tandem or cascade reactions. For instance, a Rh(III)-catalyzed C–H activation and annulation cascade using this compound with benzoic acid produces 3-alkylidene-isochromanones. [] Another example is the Lewis acid-catalyzed cascade of 1,3-rearrangement/Friedel-Crafts cyclization of Propargyl acetates, yielding polycyclic bridged indene derivatives. []

Q10: What solvents are commonly used in reactions involving this compound?

A10: The choice of solvent depends on the specific reaction. Common solvents include toluene, dioxane, tetrahydrofuran (THF), dichloromethane, and 1,2-dichloroethane. [, , , ]

Q11: How does this compound perform in reactions involving water?

A11: this compound can react with water under certain conditions. For example, in the presence of a mercuric triflate catalyst, this compound undergoes hydration to yield vinyl ketones. []

Q12: Have computational methods been employed to study the reactivity of this compound?

A12: Yes, density functional theory (DFT) calculations have been used to investigate the mechanism of gold(I)-catalyzed hydration of halo-substituted this compound. These studies help elucidate the role of water molecules and the influence of substituents on the reaction pathway. []

Q13: How do substituents on the propargylic position influence the stereoselectivity of reactions involving this compound?

A13: The stereochemistry of the resulting products can be controlled by modifying the substituents on the propargylic position and by selecting appropriate ligands on the gold catalyst. This fine-tuning enables the synthesis of specific isomers of dienes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。